5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of a bromophenyl group at the 5-position, a chlorine atom at the 6-position, and a methylsulfonyl group at the 2-position of the imidazo[4,5-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-chloro-3-nitropyridine in the presence of a base to form an intermediate, which is then subjected to cyclization with methylsulfonyl chloride under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromophenyl group can engage in coupling reactions with various reagents to form new C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups on the imidazo[4,5-b]pyridine core.
Scientific Research Applications
5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[2,1-b]thiazole: This compound shares a similar core structure but with a thiazole ring instead of a pyridine ring.
5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-c]pyridine: This isomer has a different arrangement of the imidazo and pyridine rings.
Uniqueness
5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both bromophenyl and methylsulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9BrClN3O2S |
---|---|
Molecular Weight |
386.65 g/mol |
IUPAC Name |
5-(4-bromophenyl)-6-chloro-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9BrClN3O2S/c1-21(19,20)13-16-10-6-9(15)11(17-12(10)18-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,16,17,18) |
InChI Key |
IDXVIOMZTYEYQT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.